molecular formula C10H11NO3 B1392725 Ethyl 5-acetyl-2-pyridinecarboxylate CAS No. 99060-45-4

Ethyl 5-acetyl-2-pyridinecarboxylate

Cat. No.: B1392725
CAS No.: 99060-45-4
M. Wt: 193.2 g/mol
InChI Key: RFDWKERHLALZLF-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-pyridinecarboxylate is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an ethyl ester group, an acetyl group, and a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Acetylation: The pyridine-2-carboxylic acid undergoes acetylation to introduce the acetyl group at the 5-position. This can be achieved using acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine.

  • Esterification: The resulting 5-acetylpyridine-2-carboxylic acid is then esterified with ethanol to form this compound. This step is typically carried out using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can convert the acetyl group to an ethyl group, resulting in Ethyl 5-ethyl-2-pyridinecarboxylate.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Pyridine-2,5-dicarboxylic acid, pyridine-2,5-dione.

  • Reduction Products: Ethyl 5-ethyl-2-pyridinecarboxylate.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-acetyl-2-pyridinecarboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-2-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets microbial cell membranes and enzymes essential for microbial survival.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis pathways.

Comparison with Similar Compounds

  • Ethyl 5-amino-2-pyridinecarboxylate

  • Ethyl 5-ethyl-2-pyridinecarboxylate

  • Ethyl 5-bromo-2-pyridinecarboxylate

Properties

IUPAC Name

ethyl 5-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)9-5-4-8(6-11-9)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDWKERHLALZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678886
Record name Ethyl 5-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99060-45-4
Record name Ethyl 5-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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